Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene is a five-membered, sulfur-containing heterocyclic compound that has established itself as a critical scaffold in chemical and medicinal research. researchgate.netingentaconnect.com Consisting of a planar five-membered ring with the molecular formula C₄H₄S, thiophene and its derivatives are prevalent building blocks in the synthesis of a wide array of biologically active molecules. clinicalresearchnewsonline.com The thiophene nucleus is considered a prospective entity in the ever-expanding world of heterocyclic compounds that possess promising pharmacological characteristics. researchgate.netingentaconnect.com Its structure is analogous to pyrrole (B145914) and it often behaves like a highly reactive benzene (B151609) derivative due to its π-electron cloud. researchgate.net

Overview of α-Hydroxy Carboxylic Acid Derivatives in Organic Synthesis

α-Hydroxy carboxylic acids (AHAs) are a class of organic compounds characterized by a carboxylic acid group with a hydroxyl (-OH) group attached to the adjacent (alpha) carbon atom. wikipedia.org This structural feature distinguishes them from other hydroxy acids, such as beta hydroxy acids, where the functional groups are separated by two carbon atoms. wikipedia.org Notable examples of simple AHAs include glycolic acid, lactic acid, and citric acid. wikipedia.org

In the field of organic synthesis, α-hydroxy carboxylic acids are valuable precursors and intermediates for the creation of more complex molecules. wikipedia.orgchemrevlett.com They are involved in numerous synthetic pathways; for instance, they can be used to synthesize aldehydes via oxidative cleavage. wikipedia.org Common synthetic routes to produce AHAs include the hydrolysis of α-halocarboxylic acids or the addition of hydrogen cyanide to a ketone or aldehyde, followed by the hydrolysis of the resulting cyanohydrin intermediate. wikipedia.org More recent methodologies focus on the reductive carboxylation of aldehydes with carbon dioxide (CO₂), which is considered an attractive pathway for CO₂ utilization. chemrevlett.com α-Hydroxy carboxylic acid derivatives are recognized as synthetically and biologically important structures, frequently appearing as common moieties in medicines and natural products. chemrevlett.com

Structural Context of Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate within its Chemical Class

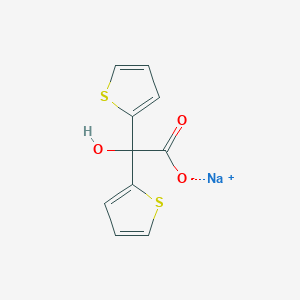

This compound is a specific salt derivative within the broader class of thiophene-containing α-hydroxy carboxylic acids. Its chemical structure is defined by a central carbon atom bonded to a hydroxyl group, a carboxylate group (as the sodium salt), and two thiophen-2-yl rings. This unique combination places it at the intersection of the two chemical classes discussed previously.

The parent acid, 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, and its derivatives are of interest in synthetic and medicinal chemistry. bldpharm.com The presence of two thiophene rings attached to the α-carbon is a significant structural feature. These heterocyclic rings confer specific electronic and steric properties to the molecule. For instance, the ethyl ester analog, ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, is noted as a versatile building block in organic synthesis for developing more complex molecules.

The sodium salt form indicates that the carboxylic acid proton has been replaced by a sodium ion, typically resulting in a more polar compound compared to its parent acid or ester forms. This property is often utilized in the context of pharmaceutical development and quality control. For example, this compound has been identified as a Tiotropium impurity, highlighting its relevance in pharmaceutical analysis. The structural relationship between the sodium salt and its corresponding methyl and ethyl esters illustrates the common derivatization of the carboxylic acid group to modify the compound's physical and chemical properties.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | C₁₀H₇NaO₃S₂ | 278.28 (as per PubChem CID 23668370, though some sources may vary slightly) | Sodium salt of the carboxylic acid |

| 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid | C₁₀H₈O₃S₂ | 256.30 | Parent carboxylic acid |

| Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | C₁₂H₁₂O₃S₂ | 284.35 | Ethyl ester derivative |

| Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | C₁₁H₁₀O₃S₂ | 270.33 | Methyl ester derivative |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S2.Na/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8;/h1-6,13H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDRNDLXGQHRKY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=CS2)(C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of Sodium 2 Hydroxy 2,2 Di Thiophen 2 Yl Acetate and Its Precursors

Established Synthetic Routes to 2-hydroxy-2,2-di(thiophen-2-yl)acetate Core Structures

The construction of the di-thienyl glycolic acid core is a critical step, with organometallic routes being the most documented and versatile.

Synthesis via Organometallic Reagents (e.g., 2-Thienyllithium with Glyoxylate Esters)

The most direct and established method for the synthesis of the 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid core involves the reaction of two equivalents of 2-thienyllithium with a glyoxylate ester, such as diethyl oxalate or a similar α-ketoester. This approach is analogous to the synthesis of other diaryl glycolic acids.

The initial step in this synthesis is the preparation of the organometallic reagent, 2-thienyllithium. This is typically achieved through the deprotonation of thiophene (B33073) at the C2 position using a strong organolithium base like n-butyllithium, or via a metal-halogen exchange from 2-bromothiophene. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures (e.g., -70°C) to prevent side reactions.

Once the 2-thienyllithium is formed in situ, it is reacted with a suitable glyoxylate ester. The reaction of 2-thienyllithium with dimethyl oxalate has been reported to yield 2,2'-thenil, which suggests that the choice of the ester and reaction conditions are crucial to favor the formation of the desired tertiary alcohol. scispace.com A more successful approach, as demonstrated in the synthesis of analogous phenyl(2-thienyl)glycolic acid, involves the use of an α-ketoester like ethyl phenylglyoxylate, which upon reaction with 2-thienyllithium and subsequent saponification, yields the corresponding α-hydroxy acid. acs.org By extension, the reaction of two equivalents of 2-thienyllithium with diethyl oxalate or ethyl glyoxylate is a plausible and expected route to form ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate.

The likely reaction pathway involves the nucleophilic addition of the first equivalent of 2-thienyllithium to one of the carbonyl groups of the glyoxylate ester, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide group would lead to the formation of ethyl 2-oxo-2-(thiophen-2-yl)acetate. A second equivalent of 2-thienyllithium then adds to the remaining ketone carbonyl, which upon aqueous workup, yields the tertiary alcohol, ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. biosynce.com

Table 1: Key Reactants and Products in the Organometallic Synthesis

| Compound Name | Role in Synthesis | Molecular Formula |

| Thiophene | Starting material for organometallic reagent | C₄H₄S |

| n-Butyllithium | Strong base for lithiation | C₄H₉Li |

| 2-Bromothiophene | Alternative starting material for organometallic reagent | C₄H₃BrS |

| Diethyl oxalate | Glyoxylate ester precursor | C₆H₁₀O₄ |

| 2-Thienyllithium | Nucleophilic organometallic reagent | C₄H₃LiS |

| Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | Ester precursor to the final product | C₁₂H₁₂O₃S₂ |

| 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid | The core acid structure | C₁₀H₈O₃S₂ |

Alternative Synthetic Strategies for Thiophene-Substituted Glycolates

While the organometallic route is prominent, other general methods for the synthesis of thiophene-containing carboxylic acids and their derivatives could potentially be adapted. For instance, the Gewald reaction provides a pathway to substituted 2-aminothiophenes, which could be further functionalized. biosynce.com However, this is a less direct approach for the synthesis of the target α-hydroxy acid.

Another potential, though less direct, strategy could involve the synthesis of 2-thiophene glyoxylic acid as a precursor. A patented method describes the synthesis of 2-thiophene glyoxylic acid from 2-acetyl thiophene via reaction with sodium nitrite and hydrochloric acid. This glyoxylic acid could then potentially be reacted with a second equivalent of a thiophene nucleophile, although this would require careful optimization of reaction conditions to achieve the desired di-substituted product.

Considerations for Scalability and Reaction Optimization

The scalability of the 2-thienyllithium-based synthesis presents several challenges that require careful optimization. Organolithium reactions are highly sensitive to moisture and air, necessitating strictly anhydrous and inert atmospheric conditions (e.g., nitrogen or argon). On a larger scale, ensuring efficient heat transfer is critical, as the initial lithiation and the subsequent nucleophilic addition are typically performed at very low temperatures to minimize side reactions and ensure selectivity.

Key optimization parameters include:

Solvent System: The choice of solvent can influence the reactivity and solubility of the organometallic reagent. Mixtures of THF and hexanes are commonly used for commercial 2-thienyllithium solutions.

Temperature Control: Precise temperature control throughout the addition of reagents is crucial to control the reaction rate and prevent decomposition of the thermally sensitive intermediates.

Rate of Addition: Slow, controlled addition of the organolithium reagent and the glyoxylate ester is necessary to manage the exothermicity of the reaction and prevent the formation of byproducts.

Stoichiometry: Careful control of the stoichiometry of the reactants is essential to ensure the complete reaction of the glyoxylate ester and to maximize the yield of the desired di-substituted product.

For industrial-scale production, flow chemistry presents a viable alternative to traditional batch processing. The use of microreactors can offer superior heat and mass transfer, improved safety for handling highly reactive organometallics, and precise control over reaction parameters, potentially leading to higher yields and purity.

Formation of the Sodium Salt: Saponification and Isolation Techniques

The conversion of the precursor, ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, to its sodium salt is achieved through saponification. This is a base-mediated hydrolysis of the ester functional group.

The reaction typically involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide, in a suitable solvent. A common solvent system for saponification is a mixture of an alcohol, like ethanol, and water. The alcohol helps to solubilize the organic ester, while the water facilitates the dissolution of the hydroxide base and the final salt product. The reaction mixture is often heated to reflux to ensure complete hydrolysis of the ester. For analogous compounds, a 10% potassium hydroxide solution in ethanol has been used effectively. acs.org

Table 2: Saponification Reaction Overview

| Reactant/Product | Role |

| Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | Ester Precursor |

| Sodium Hydroxide (NaOH) | Base for Hydrolysis |

| Ethanol/Water | Solvent System |

| Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate | Final Product |

| Ethanol | Byproduct |

Following the completion of the saponification, the isolation of this compound involves several steps. The reaction mixture is typically cooled, and the ethanol may be removed under reduced pressure. The resulting aqueous solution containing the sodium salt can then be subjected to various purification techniques. If the sodium salt is sparingly soluble in the reaction mixture upon cooling, it may precipitate and can be collected by filtration. Alternatively, the salt can be precipitated by the addition of a less polar co-solvent. The crude product is then typically washed with a suitable organic solvent to remove any unreacted starting material or organic impurities and subsequently dried to yield the final sodium salt.

Mechanistic Investigations of Core Formation Reactions

The core formation reaction, the nucleophilic addition of 2-thienyllithium to a glyoxylate ester, proceeds through a well-understood general mechanism for organolithium additions to carbonyl compounds.

The reaction is initiated by the nucleophilic attack of the carbanionic carbon of 2-thienyllithium on the electrophilic carbonyl carbon of the glyoxylate ester. This addition results in the formation of a tetrahedral intermediate. The stability and subsequent reaction pathway of this intermediate are key to the formation of the desired product.

In the case of a reactant like diethyl oxalate, the initial adduct can undergo elimination of an ethoxide anion to form an α-ketoester, ethyl 2-oxo-2-(thiophen-2-yl)acetate. This intermediate is then susceptible to a second nucleophilic attack by another molecule of 2-thienyllithium at the remaining ketone carbonyl group. This second addition forms a new tetrahedral intermediate, a lithium alkoxide.

The final step of the reaction is an aqueous workup, typically with a mild acid, which protonates the alkoxide to yield the final tertiary alcohol, ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. The low temperatures employed during the reaction are critical to stabilize the organolithium reagent and the tetrahedral intermediates, preventing side reactions such as enolization or decomposition.

Chemical Transformations and Reactivity of the 2-hydroxy-2,2-di(thiophen-2-yl)acetate Moiety

The 2-hydroxy-2,2-di(thiophen-2-yl)acetate moiety possesses two key functional groups that dictate its chemical reactivity: a tertiary hydroxyl group and a carboxylate (or carboxylic acid) group.

The tertiary alcohol can undergo reactions typical of this functional group. For instance, it can be acylated or alkylated to form the corresponding esters or ethers. Dehydration of the tertiary alcohol under acidic conditions could potentially lead to the formation of an alkene, although this may be accompanied by rearrangements or polymerization, especially given the presence of the electron-rich thiophene rings.

The carboxylic acid functionality allows for a range of transformations. It can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, which can then be used to prepare a variety of amides and esters. The carboxylic acid can also be reduced to the corresponding primary alcohol, although this would require a strong reducing agent like lithium aluminum hydride and would also likely reduce the ester group if present.

The presence of the two thiophene rings also influences the reactivity of the molecule. The thiophene rings are susceptible to electrophilic aromatic substitution, although the specific positions of substitution will be directed by the existing substituents. The sulfur atoms in the thiophene rings can also potentially be oxidized under strong oxidizing conditions.

1 Reactions Involving the Thiophene Rings (e.g., Electrophilic and Nucleophilic Substitutions)

The thiophene ring is an aromatic heterocycle that exhibits reactivity comparable to highly activated benzene (B151609) derivatives. wikipedia.org Its aromaticity makes it susceptible to electrophilic substitution reactions, which are generally faster than for benzene. nih.gov The sulfur atom in the ring delocalizes its lone pair of electrons into the π-system, increasing the electron density of the ring carbons and thus enhancing its reactivity towards electrophiles. wikipedia.orgslideshare.net

In this compound, the 2-positions of both thiophene rings are substituted. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, which is the most activated remaining position on the thiophene ring. The large substituent at the C2 position may exert some steric hindrance, potentially influencing the rate and regioselectivity of these reactions.

Key reactions involving the thiophene rings include:

Electrophilic Aromatic Substitution: This is the most common class of reactions for thiophene. Examples include halogenation (bromination, chlorination), nitration, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions typically proceed by the attack of an electrophile on the electron-rich thiophene ring.

Lithiation: Thiophene and its derivatives can be readily deprotonated at the carbon atoms by strong bases like butyllithium. The resulting thienyllithium reagents are powerful nucleophiles used in the formation of new carbon-carbon bonds. wikipedia.org For the title compound, lithiation would likely occur at the C5 position.

C-S Bond Activation: Under specific conditions, particularly in the presence of transition metal complexes, the carbon-sulfur bonds of the thiophene ring can be activated and cleaved. acs.org This type of reactivity is significant in processes like hydrodesulfurization but also highlights a potential pathway for ring-opening and structural modification of the molecule. researchgate.net

The following table summarizes potential electrophilic substitution reactions on the thiophene rings of the parent compound.

| Reaction Type | Typical Reagents | Expected Product | Notes |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ in various solvents | Substitution at the C5 position of one or both rings | Reaction is typically rapid due to the activated nature of the thiophene ring. |

| Nitration | HNO₃/H₂SO₄ or milder nitrating agents | Substitution at the C5 position | Requires careful control as thiophene rings can be sensitive to strong oxidizing acids. |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl) or anhydride ((RCO)₂O) with a Lewis acid (e.g., AlCl₃, SnCl₄) | Acyl group attached at the C5 position | A common method for introducing ketone functionalities onto the thiophene ring. nih.gov |

| Metalation (Lithiation) | Organolithium reagents (e.g., n-BuLi) | Lithium substituted at the C5 position | Creates a potent nucleophilic intermediate for further synthesis. wikipedia.org |

2 Transformations at the Hydroxyl Group

The hydroxyl group in this compound is a tertiary alcohol, as the carbon atom it is attached to is bonded to three other carbon atoms (one from each thiophene ring and the carboxylate carbon). This structural feature dictates its reactivity.

Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds and degradation of the molecule.

Potential transformations at the hydroxyl group include:

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) in the presence of an acid catalyst to form esters. This is a common transformation for alcohols.

Etherification: Reaction with alkyl halides or sulfates under basic conditions (Williamson ether synthesis) can convert the hydroxyl group into an ether functionality.

Nucleophilic Substitution: The hydroxyl group can be protonated by a strong acid to form a good leaving group (water). Subsequent attack by a nucleophile can lead to substitution, although this can be challenging for tertiary centers and may compete with elimination reactions.

The table below outlines possible reactions at the tertiary hydroxyl center.

| Reaction Type | Typical Reagents | Functional Group Transformation | Notes |

|---|---|---|---|

| O-Acylation (Esterification) | Acyl chlorides, acid anhydrides | -OH → -OC(O)R | Forms an ester at the tertiary carbon center. |

| O-Alkylation (Etherification) | Alkyl halides (R-X) in the presence of a base | -OH → -OR | Forms an ether linkage. The base first deprotonates the hydroxyl group to form an alkoxide. |

| Substitution (via Sₙ1) | Concentrated hydrohalic acids (e.g., HBr, HCl) | -OH → -X (Halogen) | The reaction proceeds through a stable tertiary carbocation intermediate. |

3 Reactivity of the Carboxylate Functionality

The carboxylate group (-COO⁻Na⁺) is the conjugate base of a carboxylic acid. It is a resonance-stabilized anion, which makes it less reactive than other carbonyl derivatives like esters or acid chlorides.

The primary modes of reactivity for the carboxylate group are:

Protonation: As the salt of a weak acid, the carboxylate anion will readily react with stronger acids to form the neutral carboxylic acid, 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid. libretexts.org This is a simple acid-base reaction. nagwa.com

Nucleophilic Attack: While the carboxylate is a relatively weak nucleophile, it can react with strong electrophiles like alkyl halides to form esters, although this reaction is often slower than esterification starting from the corresponding carboxylic acid.

Redox Reactions: In specific applications, such as in materials for sodium-ion batteries, sodium carboxylates can undergo redox reactions. acs.org The carboxylate group can act as a redox-active center, enabling the insertion and extraction of sodium ions. scispace.com

Decarboxylation: While alpha-hydroxy acids can be prone to decarbonylation, the stability of the di-thienyl substituted structure makes thermal decarboxylation less likely under normal conditions. wikipedia.org

The following table details the main reactions involving the carboxylate group.

| Reaction Type | Typical Reagents | Product | Notes |

|---|---|---|---|

| Protonation (Acid-Base) | Strong acids (e.g., HCl, H₂SO₄) | 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid | A fundamental reaction converting the salt back to the parent carboxylic acid. libretexts.orgnagwa.com |

| Esterification | Alkyl halides (R-X) | Ester derivative | The carboxylate acts as a nucleophile to displace the halide. |

| Electrochemical Reduction | Electrochemical cell | Sodiated carboxylate species | Relevant in the context of energy storage materials, where the carboxylate can accept electrons and sodium ions. acs.org |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate. By analyzing the chemical shifts and coupling patterns of its protons and carbon atoms, a detailed structural map can be constructed. Due to the limited availability of direct experimental data for this specific sodium salt, the following interpretations are based on established principles and spectral data from closely related analogs, such as 2-hydroxy-2,2-di(2-thienyl)acetic acid and its esters. sigmaaldrich.com

¹H NMR Spectral Interpretation and Proton Chemical Shifts

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the two thiophene (B33073) rings and the hydroxyl group. The thiophene protons typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm.

Each 2-substituted thiophene ring contains three protons, conventionally labeled H3, H4, and H5. These protons form a characteristic AMX spin system.

H5 Proton: This proton, being adjacent to the sulfur atom, typically resonates at the most downfield position of the three, often appearing as a doublet of doublets.

H3 Proton: The proton alpha to the substituted carbon also appears as a doublet of doublets.

H4 Proton: This proton is coupled to both H3 and H5 and is expected to appear as a triplet or, more accurately, a doublet of doublets.

The hydroxyl (-OH) proton signal can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a protic solvent like D₂O, this signal may exchange with the solvent and not be observed. In an aprotic solvent like DMSO-d₆, it would likely appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene H3/H3' | ~7.10 - 7.30 | dd |

| Thiophene H4/H4' | ~7.00 - 7.15 | t (dd) |

| Thiophene H5/H5' | ~7.40 - 7.60 | dd |

| Hydroxyl OH | Variable (e.g., ~5.0 - 6.0 in DMSO-d₆) | s (broad) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'dd' denotes doublet of doublets, 't' denotes triplet, 's' denotes singlet.

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. Key signals include those from the thiophene rings, the central quaternary carbon, and the carboxylate carbon.

Thiophene Carbons: The two thiophene rings will show four distinct signals. The carbon atom attached to the central quaternary carbon (C2) will be the most downfield among the ring carbons. The other carbons (C3, C4, C5) will appear in the typical range for aromatic heterocycles, generally between 120 and 145 ppm.

Quaternary Carbon (Cα): The carbon atom bearing the hydroxyl group and the two thiophene rings is expected to have a chemical shift in the range of 75-85 ppm.

Carboxylate Carbon (COO⁻): The carboxylate carbon is a key indicator of the salt form. Its signal is typically found significantly downfield, in the region of 170-185 ppm. libretexts.org This is distinct from the carbonyl carbon of the corresponding carboxylic acid, which resonates in a similar but slightly different range. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene C2/C2' | ~140 - 150 |

| Thiophene C3/C3' | ~125 - 128 |

| Thiophene C4/C4' | ~124 - 127 |

| Thiophene C5/C5' | ~126 - 129 |

| Quaternary Cα (-C(OH)-) | ~75 - 85 |

| Carboxylate (-COO⁻Na⁺) | ~175 - 185 |

Note: Chemical shifts are approximate and based on data from analogous structures and general chemical shift ranges.

Application of Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR provides fundamental structural information, advanced NMR techniques can offer deeper insights.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling relationships between the H3, H4, and H5 protons on the thiophene rings. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals by showing direct (one-bond) and long-range (two- or three-bond) C-H correlations, respectively.

Solid-State NMR (ssNMR): For a sodium salt, ²³Na solid-state NMR would be particularly informative. This technique is highly sensitive to the local coordination environment of the sodium cation. researchgate.netnih.gov By analyzing the quadrupolar coupling constant and chemical shift, details about the hydration state and the interaction between the sodium ion and the carboxylate and hydroxyl oxygen atoms can be inferred. researchgate.netacs.org This provides crucial information on the solid-state structure and packing of the compound that is not accessible through solution-state NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing characteristic "fingerprints" of the functional groups present.

Characterization of Thiophene Ring Vibrational Modes

The two thiophene rings give rise to a series of characteristic bands in the IR and Raman spectra. These vibrations are associated with the stretching and bending of the C-H, C-C, and C-S bonds within the heterocyclic ring.

C-H Stretching: Aromatic C-H stretching vibrations for thiophene rings typically appear in the region of 3100-3000 cm⁻¹.

C-C and C=C Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the thiophene ring are observed in the 1600-1350 cm⁻¹ region. iosrjournals.org For 2-substituted thiophenes, characteristic bands are often found near 1530-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. iosrjournals.org

C-S Stretching: The C-S stretching modes are typically found in the lower frequency region, often between 850 and 600 cm⁻¹. iosrjournals.org

Ring Deformation Modes: In-plane and out-of-plane bending vibrations of the thiophene ring also produce characteristic signals in the fingerprint region of the spectrum.

Table 3: Characteristic Vibrational Frequencies for the Thiophene Ring

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Ring Stretch | 1530 - 1514 |

| C-C Ring Stretch | 1454 - 1430 |

Identification of Hydroxyl and Carboxylate Group Frequencies

The hydroxyl and carboxylate groups have distinct and strong vibrational signatures that are key to identifying the compound.

Hydroxyl (-OH) Group: The O-H stretching vibration gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3500-3200 cm⁻¹. This broadening is due to intermolecular hydrogen bonding. The C-O stretching of the tertiary alcohol is expected in the 1200-1100 cm⁻¹ region. spectroscopyonline.com

Carboxylate (-COO⁻) Group: The carboxylate anion is characterized by two strong stretching vibrations:

Asymmetric Stretch (νₐₛ(COO⁻)): This appears as a strong band in the IR spectrum, typically between 1650 and 1540 cm⁻¹. spectroscopyonline.com

Symmetric Stretch (νₛ(COO⁻)): This also produces a strong band, but at a lower frequency, generally between 1450 and 1360 cm⁻¹. spectroscopyonline.com The presence of these two intense bands, and the absence of the characteristic C=O stretch of a carboxylic acid (which would appear around 1710 cm⁻¹), is definitive evidence for the formation of the carboxylate salt. spectroscopyonline.comspectroscopyonline.com

Table 4: Key Vibrational Frequencies for Hydroxyl and Carboxylate Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H Stretch | 3500 - 3200 (broad) |

| Hydroxyl | C-O Stretch | 1200 - 1100 |

| Carboxylate | Asymmetric COO⁻ Stretch | 1650 - 1540 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for verifying the molecular identity and elemental composition of this compound. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the compound's elemental formula.

For the anionic component, 2-hydroxy-2,2-di(thiophen-2-yl)acetate, the expected mass-to-charge ratio (m/z) in negative ion mode would correspond to the [M-H]⁻ ion of the parent acid. In positive ion mode, analysis of the sodium salt could reveal the sodium adduct of the parent acid, [M+Na]⁺.

Table 1: Theoretical Mass Spectrometry Data for 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid (C₁₀H₈O₃S₂)

| Ion Species | Formula | Ion Type | Theoretical m/z (Monoisotopic) |

|---|---|---|---|

| [M-H]⁻ | [C₁₀H₇O₃S₂]⁻ | Anion | 238.9842 |

The fragmentation pattern of the molecule under MS/MS conditions can provide significant structural information. Based on studies of similar thiophene-containing sodium acetate (B1210297) derivatives, a probable fragmentation pathway for the protonated molecule of the corresponding acid can be proposed. researchgate.net The fragmentation is likely initiated by the dissociation of a water molecule from the carboxyl group. researchgate.net Subsequent fragmentation could involve the loss of the entire carboxyl group. researchgate.net Further dissociation may occur through the cleavage of the bond between a sulfur atom and the acetic residue or the disruption of the covalent bond between a sulfur atom and the carbon of the central acetate structure. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The chromophores in this compound are the two thiophene rings. The UV-Vis spectrum is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic thiophene systems.

Table 2: Expected Electronic Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax Region |

|---|---|---|

| Thiophene Rings | π → π* | ~230 - 260 nm |

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation and Torsion Angles

Table 3: Key Torsion Angles for Conformational Analysis

| Torsion Angle | Description |

|---|---|

| S1-C2-Cα-Cβ | Defines the orientation of the first thiophene ring relative to the acetate core. |

| S2-C2'-Cα-Cβ | Defines the orientation of the second thiophene ring relative to the acetate core. |

| O1-Cβ-Cα-O2 | Defines the relative position of the hydroxyl and carboxylate groups. |

(Note: Atom labels are hypothetical for descriptive purposes)

Analysis of Intermolecular Interactions and Supramolecular Assembly

In the solid state, individual molecules of this compound arrange into a crystal lattice through a network of non-covalent intermolecular interactions. X-ray diffraction analysis reveals the nature and geometry of these interactions, which collectively define the supramolecular assembly.

The primary interactions governing the crystal packing would include:

Ionic Interactions: Strong electrostatic forces between the sodium cations (Na⁺) and the negatively charged carboxylate groups (–COO⁻).

Hydrogen Bonding: The hydroxyl (–OH) group can act as a hydrogen bond donor, while the oxygen atoms of the carboxylate group can act as acceptors, leading to the formation of robust hydrogen-bonded networks.

π-π Interactions: The electron-rich aromatic thiophene rings of adjacent molecules can engage in π-π stacking, contributing to the stability of the crystal structure.

The interplay of these forces results in a specific three-dimensional supramolecular architecture, which could manifest as layered sheets, extended chains, or a complex 3D network.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

|---|---|---|

| Ionic Bonding | Na⁺ and –COO⁻ | Primary force holding the ionic lattice together. |

| Hydrogen Bonding | –OH and –COO⁻ | Directional interaction forming specific motifs (e.g., chains, dimers). |

| π-π Stacking | Thiophene rings | Stabilizes packing of aromatic moieties. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules.

Geometry Optimization and Conformational Energy Landscapes

A primary step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate, this would involve calculating the potential energy of various spatial arrangements of its atoms to find the global minimum on the potential energy surface.

Key aspects to be investigated would include:

The orientation of the two thiophene (B33073) rings relative to each other and the central acetate (B1210297) group.

The bond lengths and angles, particularly around the central quaternary carbon and within the thiophene rings.

The conformational energy landscape, which would reveal other stable or metastable conformers and the energy barriers between them. This is particularly important given the rotational freedom of the thiophene rings.

These calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for electron correlation and dispersion forces.

Prediction of Vibrational Spectra and Comparison with Experimental Data

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. This analysis predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

For this compound, characteristic vibrational modes would be expected for:

The C-H, C-C, and C-S stretching and bending modes of the thiophene rings.

The C=O and C-O stretching of the carboxylate group.

The O-H stretching of the hydroxyl group.

Comparing these predicted spectra with experimentally obtained IR and Raman data is a critical step for validating the accuracy of the computational model and the optimized geometry.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can also predict Nuclear Magnetic Resonance (NMR) spectroscopic parameters. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts.

These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data. This comparison aids in the structural elucidation and assignment of signals in the experimental spectrum. For this molecule, distinct signals would be predicted for the different protons and carbons of the thiophene rings and the central acetate core.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a powerful qualitative tool for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. It would be anticipated that the HOMO would be localized primarily on the electron-rich thiophene rings, while the LUMO might be distributed over the carboxylate group and the thiophene rings. The precise distribution would reveal the most probable sites for electrophilic and nucleophilic attack.

Determination of the HOMO-LUMO Energy Gap (ΔE) and its Chemical Implications

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical stability and reactivity of a molecule.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

The calculated ΔE for this compound would be a key indicator of its electronic properties and potential for use in applications such as organic electronics or as a reactive intermediate in synthesis. This value would also correlate with the electronic absorption spectrum of the molecule.

Chemical Reactivity and Stability Descriptors

Electrophilicity, Nucleophilicity, and Hardness Indices

The presence of electron-rich thiophene rings and the negatively charged carboxylate group suggests that the 2-hydroxy-2,2-di(thiophen-2-yl)acetate anion would possess significant nucleophilic character. The lone pairs on the oxygen and sulfur atoms contribute to a high-energy HOMO, making the molecule a good electron donor. Conversely, its electrophilicity is expected to be relatively low.

Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap is indicative of high hardness and greater stability. The interaction of the various functional groups in this molecule would influence this energy gap.

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation | Predicted Properties for 2-hydroxy-2,2-di(thiophen-2-yl)acetate anion |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. | Moderate to high, indicating good stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power to attract electrons. | Moderate. |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons. | Expected to be low. |

| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Propensity to donate electrons. | Expected to be high due to lone pairs and negative charge. |

Note: The table provides a qualitative prediction based on the molecular structure, as specific calculated values are not available.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For the 2-hydroxy-2,2-di(thiophen-2-yl)acetate anion, the MEP map would be expected to show the most negative potential (typically colored red) localized around the oxygen atoms of the carboxylate group, indicating the primary sites for electrophilic attack. The hydroxyl oxygen would also exhibit a region of negative potential. The sulfur atoms in the thiophene rings would also contribute to the negative potential, making these rings susceptible to interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule, which are key to understanding its stability. This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

In this compound, significant delocalization is expected. Key interactions would include:

n → π* interactions: Delocalization of lone pairs (n) from the oxygen and sulfur atoms into the anti-bonding π* orbitals of the thiophene rings and the carboxylate group. This charge delocalization is a major stabilizing factor.

n → σ* interactions: Interactions between lone pairs and anti-bonding σ* orbitals, which also contribute to molecular stability.

The delocalization of the negative charge of the carboxylate group across both oxygen atoms is a classic example of resonance stabilization that would be quantified by NBO analysis. The magnitude of the stabilization energies (E(2)) from these interactions would provide a quantitative measure of the stability conferred by electron delocalization.

Advanced Computational Techniques (e.g., Molecular Dynamics Simulations for Solvent Interactions)

While static quantum chemical calculations provide information about the intrinsic properties of a single molecule, molecular dynamics (MD) simulations can offer insights into the behavior of the molecule in a condensed phase, such as in a solvent.

An MD simulation of this compound in an aqueous solution would reveal the dynamics of its solvation. The simulation would track the positions and movements of the solute and solvent molecules over time, providing information on:

Solvation Shell Structure: The arrangement of water molecules around the different functional groups of the anion. The negatively charged carboxylate and polar hydroxyl groups would be expected to form strong hydrogen bonds with water molecules.

Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the solute and water, and between water molecules in the solvation shell.

Ion Pairing: The interaction between the sodium cation (Na+) and the 2-hydroxy-2,2-di(thiophen-2-yl)acetate anion. MD simulations can determine whether they exist as a tight ion pair, a solvent-separated ion pair, or as fully dissociated ions, and the dynamics of their association and dissociation.

These simulations are crucial for understanding the compound's behavior in a realistic chemical environment, which is often a prelude to understanding its transport, reactivity, and biological interactions in solution.

Advanced Research Applications and Chemical Utility

Role as an Intermediate in Complex Organic Synthesis

The molecular architecture of Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate makes it a potentially valuable intermediate in the synthesis of more complex organic molecules. Thiophene (B33073) and its derivatives are recognized as privileged scaffolds in medicinal chemistry and organic materials. nih.govfrontiersin.orgresearchgate.netderpharmachemica.com

The di(thiophen-2-yl)methanol core of the molecule serves as a versatile building block for the construction of a variety of heterocyclic frameworks. The thiophene rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups and the elaboration into more complex ring systems. researchgate.netderpharmachemica.com Furthermore, the hydroxyl and carboxylate groups offer reactive sites for condensation, esterification, and amidation reactions, which are fundamental transformations in the synthesis of polycyclic and macrocyclic structures.

Table 1: Potential Heterocyclic Systems Derived from Thiophene-based Precursors

| Heterocyclic System | Synthetic Strategy | Potential Application |

|---|---|---|

| Thieno[3,2-b]thiophenes | Intramolecular cyclization | Organic electronics, photovoltaics |

| Benzothiophenes | Annulation with benzene (B151609) precursors | Pharmaceuticals, dyes |

In multi-step synthetic sequences, this compound can be envisioned as a key fragment for introducing the di(thiophen-2-yl)methyl motif into larger molecules. This structural unit is of interest in the development of novel pharmaceutical agents and functional materials. The synthesis of complex natural products and their analogues often relies on the strategic use of such specialized building blocks to construct the target molecule efficiently. While direct examples involving this specific sodium salt are not prominent, the general strategy of employing thiophene-containing fragments is well-established in organic synthesis.

Contributions to Materials Science and Engineering

Thiophene-based materials are at the forefront of research in materials science due to their unique electronic and optical properties. rsc.orgnih.govresearchgate.netresearchgate.net The incorporation of sulfur-rich heterocyclic rings into polymers and small molecules can lead to materials with desirable characteristics for a range of applications.

Thiophene oligomers and polymers are known to exhibit semiconducting behavior, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.orge-bookshelf.deresearchgate.net The di(thiophen-2-yl) moiety in this compound could serve as a monomer or a precursor to a monomer for the synthesis of novel semiconducting materials. The electronic properties of such materials can be tuned by modifying the substitution pattern on the thiophene rings. The development of new emitters and charge-transport materials for OLEDs is an active area of research where novel thiophene derivatives are continuously being explored.

Polythiophenes are a class of conductive polymers that have been extensively studied for their applications in areas such as antistatic coatings, sensors, and supercapacitors. The polymerization of thiophene derivatives can lead to conjugated polymer chains with extended π-systems, which are responsible for their electrical conductivity. nih.gov this compound, after appropriate functionalization, could potentially be used to synthesize novel conductive polymers with tailored properties.

Table 2: Properties and Applications of Thiophene-Based Polymers

| Polymer Type | Key Property | Potential Application |

|---|---|---|

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | High conductivity and transparency | Transparent electrodes, antistatic coatings |

| Poly(3-hexylthiophene) (P3HT) | Good charge carrier mobility | Organic solar cells, OFETs |

Significance as an Analytical Standard and Reference Material

In analytical chemistry, reference materials are crucial for method validation, calibration, and quality control. cpachem.comnih.gov A well-characterized compound can serve as a standard to ensure the accuracy and reliability of analytical measurements.

While there is no specific information designating this compound as a certified reference material, its stable, crystalline nature would make it a suitable candidate for such applications. sigmaaldrich.com If produced in high purity and thoroughly characterized using various analytical techniques (e.g., NMR, mass spectrometry, HPLC), it could be used as a reference standard in the analysis of related pharmaceutical compounds or materials. For instance, it could serve as a standard for the quantification of impurities in synthetic batches of thiophene-containing drugs or as a calibrant in chromatographic methods developed for the separation of thiophene derivatives.

Method Development and Validation in Analytical Chemistry

This compound, recognized in the European Pharmacopoeia as Tiotropium EP Impurity A (in its sodium salt form), is instrumental in the development and validation of analytical methods for the drug Tiotropium Bromide. synzeal.comchemicea.comveeprho.com Tiotropium Bromide is a long-acting anticholinergic bronchodilator used for the management of chronic obstructive pulmonary disease (COPD). daicelpharmastandards.com The development of robust analytical methods is crucial to ensure the quality, safety, and efficacy of the final pharmaceutical product.

The presence of impurities in an active pharmaceutical ingredient (API) can impact its stability and safety. daicelpharmastandards.com Therefore, regulatory bodies like the European Pharmacopoeia (Ph. Eur.) mandate strict control over these impurities. sigmaaldrich.com Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are developed to separate, identify, and quantify these impurities. nih.govnih.gov

In this context, a certified reference material of 2-Hydroxy-2,2-di(2-thienyl)acetic acid (the acidic form of the sodium salt) is used during method development to determine its retention time and response factor. synzeal.com This allows for the accurate identification and quantification of this specific impurity in Tiotropium Bromide samples. Method validation, conducted according to ICH guidelines, ensures that the analytical procedure is fit for its intended purpose. nih.govnih.gov This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness of the method in detecting and quantifying Tiotropium EP Impurity A. nih.govafricanjournalofbiomedicalresearch.com

For instance, in the development of an HPLC method for Tiotropium Bromide, a solution containing a known concentration of the 2-Hydroxy-2,2-di(2-thienyl)acetic acid reference standard would be injected to establish its chromatographic behavior. This information is then used to confirm the presence and quantify the amount of this impurity in bulk drug batches and finished dosage forms.

Table 1: Role of this compound in Analytical Method Validation

| Validation Parameter | Application of the Reference Standard |

| Specificity | Used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and the API itself. |

| Linearity | A series of solutions of known concentrations of the reference standard are analyzed to establish a linear relationship between concentration and analytical response. |

| Accuracy | The reference standard is spiked into placebo samples at known concentrations and the recovery is measured to demonstrate the closeness of the test results to the true value. |

| Precision | Repeated analyses of a homogeneous sample containing the reference standard are performed to assess the degree of scatter between a series of measurements. |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest concentration of the reference standard that can be reliably detected and quantified by the analytical method is determined. |

Quality Control and Impurity Profiling in Chemical Synthesis

The synthesis of complex pharmaceutical molecules like Tiotropium Bromide can lead to the formation of process-related impurities and degradation products. daicelpharmastandards.com this compound is a known process-related impurity in the synthesis of Tiotropium Bromide. synzeal.com Its presence and concentration must be carefully monitored during the manufacturing process to ensure the final product meets the stringent quality standards set by regulatory authorities.

Impurity profiling is a critical aspect of quality control in pharmaceutical manufacturing. It involves the identification and quantification of all impurities present in a drug substance. The availability of a well-characterized reference standard for Tiotropium EP Impurity A is essential for this purpose. synthinkchemicals.com Quality control laboratories use this standard for routine testing of raw materials, in-process samples, and the final API. synzeal.com

Traceability to Pharmacopeial Standards for Analytical Purposes

The use of this compound as a reference standard is directly linked to pharmacopeial monographs for Tiotropium Bromide. The European Pharmacopoeia (Ph. Eur.) lists "2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid" as Impurity A of Tiotropium Bromide. chemicea.comveeprho.com Pharmacopoeias provide the official standards for medicines and their ingredients, ensuring their quality across different manufacturers and regions.

Reference standards provided by pharmacopoeial bodies, such as the European Directorate for the Quality of Medicines & HealthCare (EDQM), are highly purified and well-characterized materials. sigmaaldrich.com The use of these official reference standards ensures traceability and consistency in analytical results across different laboratories and manufacturing sites worldwide. edqm.eu Pharmaceutical manufacturers are required to use these primary standards or establish in-house secondary standards that are traceable to the primary pharmacopeial standard. synthinkchemicals.com This traceability is a cornerstone of Good Manufacturing Practices (GMP) and is essential for regulatory compliance.

The availability of a Tiotropium impurity mixture CRS (Chemical Reference Substance) from the European Pharmacopoeia, which includes Impurity A, further facilitates the accurate identification and control of impurities in Tiotropium Bromide. lgcstandards.com

Structure-Reactivity Relationship Studies of Related Thiophene Derivatives

The chemical structure of this compound, featuring two thiophene rings attached to a central alpha-hydroxy acetic acid moiety, provides a basis for understanding the structure-reactivity relationships of related thiophene derivatives. Thiophene itself is an aromatic heterocyclic compound that undergoes electrophilic substitution reactions more readily than benzene. mdpi.com

The di(thiophen-2-yl)acetic acid core is a key structural feature in Tiotropium Bromide, contributing to its binding affinity and antagonist activity at muscarinic receptors. derpharmachemica.com The thiophene rings in Tiotropium have been shown to interact with specific amino acid residues, such as Tryptophan 157, at the active site of the M1 muscarinic acetylcholine (B1216132) receptor. derpharmachemica.com

Studies on the structure-activity relationships of various muscarinic antagonists have highlighted the importance of the ester and the nature of the cyclic moieties attached to the acetic acid core for receptor affinity and selectivity. nih.govnih.govresearchgate.net For instance, the replacement of a phenyl ring with a thiophene ring can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor.

The reactivity of the alpha-hydroxy acid group is also of interest. This functional group can participate in esterification reactions, as seen in the structure of Tiotropium Bromide where it forms an ester with the scopine (B3395896) moiety. The synthesis of related di(thiophen-2-yl) substituted compounds often involves multicomponent reactions, highlighting the chemical versatility of the thiophene scaffold. nih.gov Understanding these structure-reactivity relationships is crucial for the design of new muscarinic antagonists with improved pharmacological profiles and for predicting potential degradation pathways of thiophene-containing drugs.

Q & A

Q. What are the recommended synthesis protocols for Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate, and how can intermediates be stabilized?

Methodological Answer: The synthesis typically involves Grignard reagent formation from 2-bromothiophene under inert atmospheres (e.g., nitrogen), followed by reaction with ethyl glyoxylate. Key steps include:

- Slow addition of 2-bromothiophene to magnesium in anhydrous ether at 0°C to avoid exothermic runaway .

- Quenching the reaction with dilute sulfuric acid to isolate intermediates.

- Recrystallization from methanol/ethyl acetate (2:8) to purify the final product .

Intermediates are stabilized by maintaining low temperatures (<10°C) and avoiding moisture. Use anhydrous solvents and inert gas purges to prevent decomposition.

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential corrosion .

- Storage: Keep in a tightly sealed container under inert gas (argon/nitrogen) in a cool (<25°C), dry, and ventilated area. Protect from light to prevent photodegradation .

- Disposal: Follow hazardous waste protocols. Neutralize residues with a weak base (e.g., sodium bicarbonate) before disposal .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR: Use - and -NMR in DMSO-d6 to resolve thiophene proton signals (δ 6.8–7.5 ppm) and acetate carbonyl peaks (~170 ppm) .

- IR: Confirm hydroxyl (3200–3500 cm) and carbonyl (1680–1720 cm) stretches .

- XRD: Employ SHELX software for single-crystal structure determination. Refinement parameters include R-factor <5% and Z’=1 for monoclinic systems (space group P21/n) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron density and HOMO-LUMO gaps. Basis sets like 6-311++G(d,p) improve accuracy for sulfur-containing systems .

- Thermochemical Analysis: Calculate atomization energies and ionization potentials with gradient-corrected exchange-correlation functionals. Average deviations <3 kcal/mol are achievable .

Q. What strategies mitigate contradictions in experimental vs. computational data for reaction mechanisms involving this compound?

Methodological Answer:

- Mechanistic Validation: Cross-validate DFT-derived transition states with kinetic isotope effects (KIE) or Hammett plots .

- Solvent Effects: Incorporate polarizable continuum models (PCM) in simulations to account for solvent interactions (e.g., DMF or ethers) .

- Experimental Controls: Use radical traps (e.g., TEMPO) or intermediate isolation (e.g., Grignard quenching) to confirm mechanistic pathways .

Q. How can stability under extreme conditions (pH, temperature) be systematically evaluated?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) with heating rates of 10°C/min under nitrogen. Decomposition onset >150°C indicates robustness .

- pH Studies: Monitor degradation via HPLC in buffered solutions (pH 1–13). Hydrolysis is minimized at pH 4–6 due to acetate group protonation .

- Light Exposure: Conduct accelerated UV-vis studies (λ=254–365 nm) to assess photostability. Use actinometry to quantify degradation rates .

Q. What methodologies assess the compound’s bioactivity in medicinal chemistry research?

Methodological Answer:

- Enzyme Inhibition: Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC determination) .

- Cytotoxicity: Perform MTT assays on cell lines (e.g., HeLa) with EC values calculated via nonlinear regression .

- Molecular Docking: Use AutoDock Vina to predict binding affinities to proteins (e.g., SARS-CoV-2 main protease). Validate with MD simulations (≥100 ns trajectories) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.